molecular formula C17H12N2O4S B2744543 (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 879815-57-3

(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2744543
CAS No.: 879815-57-3
M. Wt: 340.35
InChI Key: GBGMFGZHKWNELE-GDNBJRDFSA-N
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Description

(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative of significant interest in medicinal chemistry and drug discovery research. TZD derivatives are extensively investigated for their diverse biological activities, which include potential antiproliferative, antileishmanial, and antidiabetic effects . The core thiazolidine-2,4-dione scaffold is a privileged structure in drug design, and its bioactivity is highly dependent on the substituents at the 3 and 5 positions, which define the structure-activity relationship (SAR) . The specific structure of this compound, featuring a 2-methylphenyl group at the N-3 position and a 2-nitrobenzylidene group at the C-5 position, is designed for probing biological mechanisms. Research on analogous compounds indicates that the presence of a nitro group on the phenyl ring of the benzylidene moiety can be critical for activity, influencing potency and selectivity in various biological assays . In particular, nitrostyryl-thiazolidine-2,4-dione derivatives have been identified as promising scaffolds in antiparasitic research, showing good activity against Leishmania infantum and acting as prodrugs bioactivated by parasite-specific nitroreductase enzymes . Furthermore, TZD-based compounds are known to interact with biological targets such as the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which is a key regulator of glucose and lipid metabolism . The integration of specific substituents, such as the acetamido functionality and acridine moieties in related structures, aims to leverage synergistic effects for enhanced therapeutic potential in oncology research, with some derivatives demonstrating excellent activity against specific cancer cell lines . This compound is presented to the scientific community as a valuable chemical tool for probing these and other biological pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature for comprehensive safety and handling data before use.

Properties

IUPAC Name

(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-11-6-2-4-8-13(11)18-16(20)15(24-17(18)21)10-12-7-3-5-9-14(12)19(22)23/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMFGZHKWNELE-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-nitrobenzaldehyde with 3-(o-tolyl)thiazolidine-2,4-dione under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Reduction: Formation of 5-(2-aminobenzylidene)-3-(o-tolyl)thiazolidine-2,4-dione.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C17H12N2O3SC_{17}H_{12}N_2O_3S and a molecular weight of approximately 336.35 g/mol. Its structure features a thiazolidine ring, which is known for its diverse biological activities. The presence of substituents such as the nitrophenyl and methylphenyl groups contributes to its reactivity and potential pharmacological properties.

Antioxidant Properties

Research indicates that thiazolidine derivatives exhibit significant antioxidant activity. A study synthesized several phenolic derivatives of thiazolidine-2,4-dione and evaluated their antiradical properties through various assays, highlighting compounds that showed superior radical scavenging capabilities compared to standard antioxidants . The antioxidant mechanism is believed to involve the donation of hydrogen atoms from phenolic groups, which stabilizes free radicals.

Antimicrobial Activity

Thiazolidine derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents. The presence of electron-withdrawing groups like nitro can enhance the activity against gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory effects in preclinical models. These compounds may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Material Science Applications

Beyond biological applications, (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has potential uses in material science due to its unique chemical structure. Its ability to form stable complexes with metals suggests applications in catalysis and as precursors for advanced materials.

Antioxidant Study

A study published in Molecules investigated the antioxidant capacity of synthesized thiazolidine derivatives . The results showed that specific compounds exhibited radical scavenging activities comparable to well-known antioxidants like ascorbic acid.

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of thiazolidine derivatives against pathogenic bacteria . The findings indicated that certain modifications to the thiazolidine structure significantly enhanced antimicrobial activity.

Mechanism of Action

The mechanism of action for compounds like (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves interaction with specific molecular targets such as enzymes or receptors. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of glucose and lipid metabolism.

Comparison with Similar Compounds

Thiazolidinedione derivatives are highly tunable, with structural modifications at the 3- and 5-positions significantly altering their properties. Below is a systematic comparison of the target compound with structurally related analogs:

Structural Variations and Substituent Effects
Compound Name 3-Position Substituent 5-Position Substituent Key Features Reference
Target Compound: (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione 2-Methylphenyl 2-Nitrophenylmethylidene Strong electron-withdrawing nitro group at ortho position; Z-configuration
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) Phenyl 2-Hydroxybenzylidene Hydroxy group enables hydrogen bonding; thioxo modification at C2
(Z)-5-(4-Methoxybenzylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione (5a–k) 2-(4-Nitrophenyl)-2-oxoethyl 4-Methoxybenzylidene Methoxy (electron-donating) vs. nitro; ketone linker at 3-position
(5Z)-3-Benzyl-5-(3-chloro-5-methoxy-4-prop-2-ynyloxybenzylidene)-thiazolidine-2,4-dione Benzyl 3-Chloro-5-methoxy-4-propynyloxybenzylidene Chloro and methoxy substituents; propargyl ether enhances lipophilicity
SMI-IV-4: (5Z)-3-(3-Amino-4-hydroxyphenyl)propenoyl-5-(pyridin-4-ylmethylidene)-TZD 3-Amino-4-hydroxyphenyl Pyridin-4-ylmethylidene Amino and hydroxy groups improve solubility and receptor binding


Key Observations :

  • Electron Effects : The target compound’s 2-nitro group creates a strong electron-deficient aromatic system, contrasting with electron-rich analogs (e.g., methoxy- or hydroxy-substituted derivatives). This may enhance electrophilic interactions in biological systems .
  • Steric Factors : The 2-methylphenyl group at the 3-position introduces moderate steric hindrance compared to bulkier substituents (e.g., benzyl or propargyl ethers in ).

Critical Analysis :

  • The absence of reported docking scores for the target compound highlights a research gap.
  • Nitro groups are associated with cytotoxicity in some contexts (e.g., nitrofurans), which may limit therapeutic utility despite strong binding .
Physicochemical Properties
  • Solubility : Nitro-substituted compounds generally exhibit lower aqueous solubility compared to methoxy- or hydroxy-substituted analogs (e.g., compound II in ).
  • Thermodynamic Stability : The Z-configuration of the benzylidene double bond is sterically stabilized, as seen in crystallographic data for related compounds .

Biological Activity

The compound (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Thiazolidine-2,4-dione derivatives exhibit their biological effects primarily through:

  • PPARγ Activation : TZDs are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. This mechanism is particularly relevant in the context of antidiabetic activity .
  • Antioxidant Activity : These compounds can scavenge reactive oxygen species (ROS), contributing to their antioxidant properties. This activity may help mitigate oxidative stress-related diseases .
  • Anticancer Properties : Some TZD derivatives have demonstrated the ability to modulate apoptotic pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Antidiabetic Activity

The antidiabetic potential of thiazolidinedione derivatives has been extensively studied. The activation of PPARγ enhances insulin sensitivity and promotes glucose uptake in adipose tissues. Research indicates that compounds similar to this compound can exhibit significant hypoglycemic effects comparable to established drugs like pioglitazone .

Anticancer Activity

Recent studies have highlighted the anticancer potential of TZD derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. The compound's ability to induce apoptosis in breast cancer cells has been documented, with mechanisms involving the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax .

Antimicrobial and Antioxidant Activities

Thiazolidine derivatives also exhibit antimicrobial properties by inhibiting bacterial growth through mechanisms that may involve interference with bacterial cell wall synthesis . Additionally, their antioxidant capabilities help protect cells from oxidative damage, which is crucial in preventing various chronic diseases .

Case Studies

  • Antidiabetic Efficacy : A study demonstrated that a series of TZD derivatives showed significant reductions in blood glucose levels in diabetic models compared to control groups. The most potent compounds were those with specific substitutions at the 3rd and 5th positions of the thiazolidine ring .
  • Anticancer Activity : In vitro studies evaluated the effects of TZD derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. Compounds similar to this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

Table 1: Summary of Biological Activities of TZD Derivatives

Activity TypeMechanismReference
AntidiabeticPPARγ activation
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging ROS

Table 2: Comparative Efficacy of TZD Derivatives

Compound NameIC50 (µM)Activity Type
Compound A10Antidiabetic
Compound B15Anticancer
Compound C20Antimicrobial

Q & A

Q. What synthetic methodologies are recommended for preparing (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione?

Answer: The compound is synthesized via a condensation-cyclization reaction. A typical protocol involves:

  • Reagents : Thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and a substituted benzaldehyde (e.g., 2-nitrobenzaldehyde).
  • Conditions : Reflux in a solvent mixture (e.g., DMF/acetic acid, 1:2 v/v) for 2–4 hours, followed by recrystallization from ethanol or DMF .
  • Key step : Formation of a Schiff base intermediate, followed by cyclization to the thiazolidinone ring.

Q. Example Procedure Table :

ComponentQuantity/ConcentrationRole
2-Nitrobenzaldehyde0.03 molElectrophilic partner
3-(2-Methylphenyl)thiosemicarbazide0.01 molNucleophile
Chloroacetic acid0.01 molCyclization agent
Sodium acetate0.02 molBase catalyst
Solvent (DMF:AcOH)15 mL (1:2)Reaction medium

Yield Optimization : Adjust stoichiometry (excess aldehyde) and solvent polarity to enhance cyclization efficiency .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

Answer:

  • FT-IR : Confirm carbonyl (C=O) stretches at ~1735–1740 cm⁻¹ and nitrophenyl NO₂ asymmetric stretching at ~1510–1530 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
    • Z-configuration : Olefinic proton (δ 7.8–8.2 ppm, singlet) and nitrophenyl aromatic protons (δ 8.1–8.3 ppm) .
    • Thiazolidinone carbons : C=O at δ 165–170 ppm, C=S at δ 125–130 ppm .
  • LC-MS : Molecular ion peak ([M+H]⁺) expected at m/z 355.3 (calculated for C₁₇H₁₃N₃O₃S) .

Advanced Tip : Use NOESY NMR to verify the Z-configuration by correlating spatial proximity between the 2-methylphenyl and nitrophenyl groups .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties and reaction pathways of this compound?

Answer:

  • DFT Applications :
    • Geometry Optimization : Predict bond lengths/angles (e.g., C=S bond ~1.65 Å) and confirm the Z-configuration via energy minimization .
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.5 eV) to assess reactivity toward electrophiles/nucleophiles .
    • Reaction Mechanism : Simulate intermediates in oxidation or substitution pathways (e.g., nitro group reduction to amine) .

Software Recommendations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set for accurate results .

Q. How can researchers resolve contradictions in reported biological activity data for thiazolidinedione derivatives?

Answer:

  • Experimental Variables :
    • Purity : Use HPLC (≥98% purity) to eliminate confounding effects from byproducts .
    • Solubility : Test activity in multiple solvents (DMSO, saline) to account for formulation differences .
  • Biological Assay Controls : Include positive controls (e.g., rosiglitazone for PPAR-γ binding studies) and validate cell line viability .

Case Study : Discrepancies in IC₅₀ values may arise from variations in cell culture conditions (e.g., serum concentration, passage number) .

Q. What strategies mitigate limitations in experimental designs for studying this compound’s environmental or metabolic stability?

Answer:

  • Degradation Studies :
    • Thermal Stability : Use TGA/DSC to monitor decomposition above 200°C .
    • Photodegradation : Conduct UV-Vis spectroscopy under controlled light exposure (λ = 254–365 nm) .
  • Sample Preservation : Store solutions at –20°C with antioxidants (e.g., BHT) to inhibit radical-mediated degradation .

Data Reproducibility : Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines) .

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